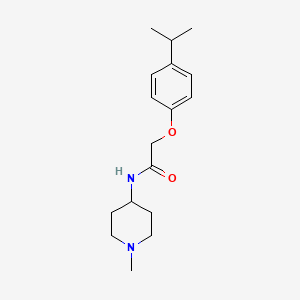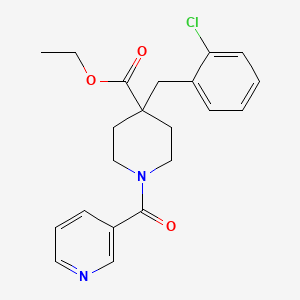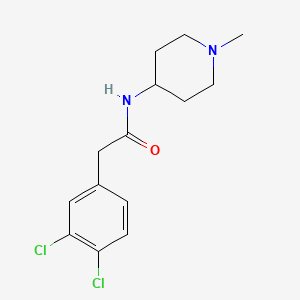
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1994 by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
Mechanism of Action
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide selectively blocks dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system of the brain. By blocking these receptors, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes such as cognition, emotion, and reward.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and attention in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in stress response.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages as a research tool in neuroscience. It is a highly selective dopamine D4 receptor antagonist, which allows for the specific modulation of dopaminergic activity in the brain. It is also relatively stable and has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one limitation of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is that it is not highly water-soluble, which can limit its use in certain experimental paradigms.
Future Directions
There are several future directions for the research and development of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One potential application is in the treatment of schizophrenia, where it has shown promising results in preclinical studies. Another potential application is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. In addition, further research is needed to elucidate the role of dopamine D4 receptors in various physiological and behavioral processes, which could lead to the development of new therapeutic targets for psychiatric disorders.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-isopropylphenol with 1-methyl-4-piperidone to form the intermediate 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a research tool in neuroscience to study the role of dopamine D4 receptors in various physiological and behavioral processes.
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-4-6-16(7-5-14)21-12-17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAKGQRXSUJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)



![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)